Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine
Description
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is an organic amine featuring a pyrrolidine ring substituted with an ethoxyethylamine chain and two ethyl groups.
Properties
IUPAC Name |
N,N-diethyl-2-pyrrolidin-3-yloxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-3-12(4-2)7-8-13-10-5-6-11-9-10/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEZSYRTENWHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a diethylamino group and a pyrrolidine moiety. The presence of the pyrrolidine ring is significant as it can influence the compound's interaction with biological targets.
Research indicates that compounds similar to this compound may exhibit various mechanisms of action:
- Receptor Modulation : Compounds with pyrrolidine structures have been shown to modulate neurotransmitter receptors, potentially affecting pathways related to mood and cognition.
- Enzyme Inhibition : Some derivatives exhibit inhibitory effects on enzymes relevant to metabolic pathways, which can be critical in treating diseases like diabetes and cancer.
Antimicrobial Activity
Studies have demonstrated that derivatives of pyrrolidine, including this compound, possess antimicrobial properties. For instance, certain pyrrolidine-containing compounds have shown effectiveness against multi-drug resistant bacteria, making them potential candidates for new antibiotic therapies .
Anticancer Potential
The compound's structural analogs have been evaluated for anticancer activity. Research conducted by the National Cancer Institute indicated that specific derivatives exhibited lethal activity against various human tumor cell lines, suggesting a promising avenue for cancer treatment . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of pyrrolidine derivatives against Staphylococcus aureus, demonstrating their potential as novel antimicrobial agents .
- Anticancer Activity : In vitro assays showed that certain analogs of this compound inhibited the growth of leukemia cells, indicating its potential in cancer therapy .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Initial studies suggest moderate absorption and distribution characteristics, with ongoing research needed to fully elucidate its metabolic pathways and potential toxicity.
Data Summary Table
Comparison with Similar Compounds
Dimethyl[2-(pyrrolidin-3-yloxy)ethyl]amine (CAS: 67563-57-9)
- Structure : Differs by replacing diethyl groups with dimethyl groups on the terminal amine.
- Molecular Formula : C₈H₁₈N₂O; Molecular Weight : 158.24 g/mol .
- Key Differences :
- Reduced lipophilicity compared to the diethyl analog due to shorter alkyl chains.
- Lower steric hindrance may enhance solubility in polar solvents.
- Applications : Often utilized as a precursor in medicinal chemistry for modifying pharmacokinetic profiles.
Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS: 1354954-33-8)
- Structure : Incorporates a pyrimidine ring instead of the ethyl chain, with diethylamine attached to the heterocycle.
- Hydrochloride salt form improves aqueous solubility for pharmaceutical formulations.
S 16924 ((R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone)
- Structure : Shares the pyrrolidin-3-yloxyethylamine motif but includes a fluorophenyl group and benzodioxan moiety.
- Pharmacological Profile :
Diethyl(2-{[3-(trifluoromethyl)pyridin-2-yl]amino}ethyl)amine (CAS: 1354019-89-8)
- Structure : Features a pyridine ring with a trifluoromethyl group, linked to the diethylamine chain.
- Key Differences :
Data Table: Structural and Functional Comparison
*Calculated based on analogous structures.
Research Findings and Implications
Role of the Pyrrolidinyl-Ether Scaffold
Impact of Alkyl Substitutions
Pharmacological Potential
- Structural parallels to S 16924 suggest this compound may exhibit serotonergic or dopaminergic modulation, warranting in vitro receptor affinity assays.
- Pyrimidine-containing derivatives highlight the versatility of this scaffold in targeting diverse enzyme families (e.g., kinases, phosphodiesterases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
